![molecular formula C16H15ClFN3S2 B10974804 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B10974804.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazole
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Overview
Description
2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of 5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the sulfide linkage can be oxidized to sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfur-containing molecules.
Mechanism of Action
The mechanism by which 2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity by participating in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound, known for its reactivity in nucleophilic substitution reactions.
5-(5-Ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazole: Another key intermediate, contributing to the heterocyclic structure of the final compound.
Uniqueness
What sets 2-Chloro-6-fluorobenzyl [5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl] sulfide apart is its combination of aromatic, heterocyclic, and sulfur-containing moieties. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C16H15ClFN3S2 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15ClFN3S2/c1-3-11-7-10(8-22-11)15-19-20-16(21(15)2)23-9-12-13(17)5-4-6-14(12)18/h4-8H,3,9H2,1-2H3 |
InChI Key |
UIWFDUOVVHVGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CS1)C2=NN=C(N2C)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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